6-Demethoxytangeretin

Description

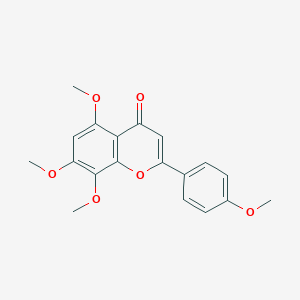

Structure

3D Structure

Propriétés

IUPAC Name |

5,7,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6/c1-21-12-7-5-11(6-8-12)14-9-13(20)17-15(22-2)10-16(23-3)18(24-4)19(17)25-14/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGJUTBQQURRGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348077 | |

| Record name | 4',5,7,8-Tetramethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6601-66-7 | |

| Record name | 6-Demethoxytangeretin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6601-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Demethoxytangeretin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006601667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4',5,7,8-Tetramethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-DEMETHOXYTANGERETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U2U884D0P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Demethoxytangeretin: A Technical Guide to its Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Demethoxytangeretin, a flavonoid found in citrus fruits, has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, and biological activities, with a focus on its anti-inflammatory and neuroprotective effects. Detailed experimental protocols and signaling pathway diagrams are included to support further research and drug development efforts.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 6601-66-7 | [1][2] |

| Molecular Weight | 342.34 g/mol | [3][4] |

| Molecular Formula | C₁₉H₁₈O₆ | [3][4] |

| Synonyms | 4',5,7,8-Tetramethoxyflavone, 5,7,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one | [1][2] |

Biological Activities

This compound exhibits a range of biological activities, with its anti-inflammatory and anti-allergic properties being the most extensively studied. It has been shown to suppress the production of the pro-inflammatory cytokine interleukin-6 (IL-6) in human mast cells. This effect is mediated through the inhibition of the Anaplastic Lymphoma Kinase (ALK) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Additionally, preliminary studies suggest potential neuroprotective effects.

Anti-inflammatory and Anti-allergic Effects

The anti-inflammatory activity of this compound has been demonstrated in human mast cell line HMC-1. Stimulation of these cells with phorbol 12-myristate 13-acetate (PMA) and the calcium ionophore A23187 leads to the production of IL-6, a key mediator of inflammatory and allergic responses. This compound effectively inhibits this PMA/A23187-induced IL-6 production.

| Cell Line | Stimulant | This compound Concentration | % Inhibition of IL-6 Production |

| HMC-1 | PMA + A23187 | Data not explicitly found in search results | Specific percentage of inhibition not detailed in search results |

Further research is required to determine the precise concentrations and corresponding percentage of inhibition.

Signaling Pathway Analysis

The inhibitory effect of this compound on IL-6 production is attributed to its modulation of the ALK and MAPK signaling cascades. Western blot analyses have shown that this compound can reduce the phosphorylation of key proteins in these pathways, thereby downregulating the downstream signaling that leads to IL-6 gene expression and protein secretion.

Caption: Proposed mechanism of this compound's inhibitory action on IL-6 production in mast cells.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Flavonoids, in general, are known for their antioxidant and anti-inflammatory effects within the central nervous system. The potential mechanisms of neuroprotection by this compound are thought to involve the modulation of signaling pathways related to neuronal survival and the reduction of oxidative stress. However, detailed experimental data and specific protocols in this area are still limited and represent a promising avenue for future research.

Experimental Protocols

Cell Culture and Stimulation

Cell Line: Human Mast Cell Line (HMC-1)

Culture Conditions:

-

Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: 37°C in a humidified atmosphere of 5% CO₂.

Stimulation Protocol:

-

Seed HMC-1 cells in appropriate culture plates.

-

Pre-treat cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO) for a specified duration (e.g., 1 hour).

-

Stimulate the cells with a combination of Phorbol 12-myristate 13-acetate (PMA) and Calcium Ionophore A23187. Optimal concentrations and incubation times for PMA and A23187 should be determined empirically but are often in the range of 50 nM and 1 µM, respectively, for several hours.

-

Include appropriate controls (e.g., vehicle-treated, unstimulated, and stimulated without this compound).

Caption: General workflow for studying the effect of this compound on HMC-1 cells.

Quantification of IL-6 Production by ELISA

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of IL-6 protein secreted into the cell culture supernatant.

General Protocol:

-

Coat a 96-well plate with a capture antibody specific for human IL-6 overnight at 4°C.

-

Wash the plate and block non-specific binding sites.

-

Add diluted culture supernatants and a standard curve of recombinant human IL-6 to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for human IL-6.

-

Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Incubate, wash, and add a substrate solution (e.g., TMB).

-

Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the concentration of IL-6 in the samples by interpolating from the standard curve.

Analysis of IL-6 Gene Expression by RT-qPCR

Principle: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the relative abundance of IL-6 mRNA in the cells.

General Protocol:

-

RNA Extraction: Isolate total RNA from the treated and control HMC-1 cells using a suitable RNA isolation kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and appropriate primers.

-

qPCR: Perform quantitative PCR using the synthesized cDNA, primers specific for the human IL-6 gene, and a suitable reference gene (e.g., GAPDH or β-actin) for normalization. A fluorescent dye (e.g., SYBR Green) or a probe-based system is used to detect the amplification of the target gene in real-time.

-

Data Analysis: Determine the relative expression of the IL-6 gene using the comparative Cq (ΔΔCq) method.

Primer Sequences (Example):

-

Human IL-6 Forward: Specific sequence to be obtained from literature or designed.

-

Human IL-6 Reverse: Specific sequence to be obtained from literature or designed.

-

Reference Gene Forward: Specific sequence for the chosen reference gene.

-

Reference Gene Reverse: Specific sequence for the chosen reference gene.

Western Blot Analysis of ALK and MAPK Phosphorylation

Principle: Western blotting is used to detect and quantify the levels of phosphorylated (activated) ALK and MAPK proteins in the cell lysates.

General Protocol:

-

Protein Extraction: Lyse the treated and control HMC-1 cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block non-specific binding sites on the membrane.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated ALK (p-ALK), total ALK, phosphorylated MAPKs (e.g., p-p38, p-ERK, p-JNK), and total MAPKs overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies that recognize the primary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory and anti-allergic properties, primarily through the inhibition of the ALK and MAPK signaling pathways, leading to reduced IL-6 production. The experimental protocols provided in this guide offer a framework for researchers to further investigate its mechanisms of action and explore its therapeutic potential. While the neuroprotective effects of this compound are less characterized, they represent an exciting area for future research. This technical guide serves as a valuable resource for scientists and drug development professionals working to unlock the full therapeutic potential of this citrus flavonoid.

References

In Silico Prediction of 6-Demethoxytangeretin Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Demethoxytangeretin, a polymethoxyflavone found in citrus peels, has demonstrated potential anti-inflammatory and anti-allergic properties.[1] Preliminary studies suggest its mechanism of action involves the modulation of key signaling pathways, including the Anaplastic Lymphoma Kinase (ALK) and Mitogen-Activated Protein Kinase (MAPK) cascades.[1] This technical guide provides a comprehensive framework for the in silico prediction and subsequent experimental validation of the molecular targets of this compound. The methodologies outlined herein are designed to facilitate a deeper understanding of its mechanism of action and to accelerate its development as a potential therapeutic agent. This document details a robust in silico workflow, encompassing both ligand-based and structure-based approaches, alongside detailed protocols for the experimental validation of predicted protein-ligand interactions.

Introduction to this compound

This compound is a natural flavonoid compound with the chemical formula C₁₉H₁₈O₆.[2] Flavonoids are a class of plant secondary metabolites known for their diverse biological activities. The interest in this compound stems from its observed bioactivities, which suggest a potential role in mitigating inflammatory responses. Understanding the specific molecular targets of this compound is crucial for elucidating its therapeutic potential and for the rational design of more potent and selective derivatives.

In Silico Target Prediction Workflow

The identification of protein targets for a small molecule like this compound can be efficiently initiated using computational, or in silico, methods. These approaches can be broadly categorized into ligand-based and structure-based techniques.[3] A combined workflow, as depicted below, is recommended to enhance the predictive accuracy.

References

6-Demethoxytangeretin: A Technical Guide on the Speculated Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Demethoxytangeretin is a polymethoxylated flavone, a type of flavonoid compound, that can be isolated from citrus fruits such as Citrus reticulata.[1] Emerging research has highlighted its potential as a bioactive molecule with significant anti-inflammatory and anti-allergic properties.[1][2] This technical guide provides an in-depth overview of the speculated mechanism of action of this compound, with a focus on its impact on key signaling pathways. The information is compiled from available scientific literature and is intended to support further research and drug development efforts. While comprehensive data on this compound remains under investigation, this guide synthesizes the current understanding of its molecular interactions.

Quantitative Data

The following tables summarize the available quantitative and semi-quantitative data on the biological effects of this compound. It is important to note that specific IC50 values for many of these activities are not yet publicly available.

Table 1: Anti-inflammatory Activity of this compound in Human Mast Cells (HMC-1)

| Parameter | Cell Line | Treatment Conditions | Observed Effect | Reference |

| Inhibition of IL-6 Production | HMC-1 | 0.8-20 µM; 1-6.5 h | Inhibition of IL-6 production and gene expression. | [1] |

| Inhibition of Cytokine mRNA Expression | HMC-1 | 4 or 20 µM | Suppressed the mRNA levels of TNFα, CFS2, IL-6, and IL-8. | [1] |

| Inhibition of Protein Phosphorylation | HMC-1 | 0.8-20 µM | Dose-dependent suppression of phosphorylation of NPM-ALK, JAK2, STAT3, AKT, and PLCγ1. | [1] |

| Inhibition of MAPK Phosphorylation | HMC-1 | 0.8-20 µM | Apparent suppression of phosphorylation of ERK1/2, JNK1/2, and p38. | [1] |

Table 2: Neuroprotective Activity of this compound

| Parameter | System | Observed Effect | Reference |

| CRE-mediated Transcription | Hippocampal Neurons | Promotion of CRE-mediated transcription. | [1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments that have been or could be used to investigate the mechanism of action of this compound. These protocols are based on standard laboratory practices and information from studies on related compounds.

Cell Culture and Treatment

-

Cell Line: Human Mast Cell line (HMC-1).

-

Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: For experiments, HMC-1 cells are seeded at a density of 1 x 10^6 cells/mL. Cells are pre-treated with varying concentrations of this compound (e.g., 0.8, 4, 20 µM) for 1 hour. Subsequently, cells are stimulated with a combination of phorbol 12-myristate 13-acetate (PMA) (50 nM) and calcimycin (A23187) (1 µM) for the indicated times (e.g., 1-6.5 hours) to induce an inflammatory response.

Western Blot Analysis for Protein Phosphorylation

This protocol is for assessing the phosphorylation status of key proteins in the ALK and MAPK signaling pathways.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of ALK, ERK1/2, JNK1/2, p38, STAT3, and AKT.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for measuring the mRNA levels of pro-inflammatory cytokines.

-

RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation kit according to the manufacturer's instructions.

-

Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

-

qPCR: The qPCR is performed using a real-time PCR system with SYBR Green master mix and primers specific for IL-6, TNFα, and other target genes. The relative expression of the target genes is calculated using the 2^-ΔΔCt method, with GAPDH used as the housekeeping gene for normalization.

CRE-mediated Transcription Assay

This protocol is for assessing the effect of this compound on cyclic AMP-responsive element (CRE)-mediated gene transcription.

-

Cell Culture and Transfection: Hippocampal neurons are cultured and then co-transfected with a CRE-luciferase reporter plasmid and a control plasmid (e.g., pRL-TK Renilla luciferase) using a suitable transfection reagent.

-

Treatment: After transfection, the cells are treated with this compound at various concentrations for a specified period (e.g., 24 hours).

-

Luciferase Assay: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The CRE-luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The results are expressed as the fold change in luciferase activity compared to untreated control cells.

Signaling Pathways and Visualizations

The primary speculated mechanism of action for the anti-inflammatory effects of this compound involves the inhibition of the Anaplastic Lymphoma Kinase (ALK) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Inhibition of ALK and MAPK Signaling Pathways

In human mast cells, pro-inflammatory stimuli can lead to the activation of ALK and the downstream MAPK cascades, which include ERK1/2, JNK1/2, and p38.[1] This activation results in the production and release of inflammatory mediators such as Interleukin-6 (IL-6). This compound is speculated to exert its anti-inflammatory effects by suppressing the phosphorylation, and therefore the activation, of ALK and key components of the MAPK pathway.[1]

Caption: Inhibition of ALK and MAPK signaling by this compound.

Experimental Workflow for Analyzing Protein Phosphorylation

The following diagram illustrates a typical workflow for investigating the effect of this compound on protein phosphorylation.

Caption: Workflow for Western Blot analysis of protein phosphorylation.

Conclusion and Future Directions

The available evidence strongly suggests that this compound exerts its anti-inflammatory effects primarily through the inhibition of the ALK and MAPK signaling pathways. This leads to a reduction in the expression and production of pro-inflammatory cytokines such as IL-6. Furthermore, its ability to promote CRE-mediated transcription in hippocampal neurons indicates a potential role in neuroprotection and cognitive enhancement.

However, to fully elucidate the mechanism of action and therapeutic potential of this compound, further research is required. Key areas for future investigation include:

-

Determination of IC50 values: Establishing the half-maximal inhibitory concentrations for the inhibition of key enzymes and cellular processes will provide a more precise measure of the compound's potency.

-

Direct target identification: Identifying the direct molecular targets of this compound will provide a more definitive understanding of its mechanism of action.

-

In vivo studies: Preclinical studies in animal models of inflammatory diseases, cancer, and neurodegenerative disorders are necessary to evaluate the efficacy and safety of this compound in a physiological context.

-

Exploration of other potential mechanisms: Investigating other potential signaling pathways and cellular processes that may be modulated by this compound will provide a more comprehensive understanding of its biological activities.

This technical guide serves as a foundation for researchers and drug development professionals to build upon in their exploration of this compound as a potential therapeutic agent.

References

6-Demethoxytangeretin role in plant defense mechanisms

An In-Depth Technical Guide to the Role of 6-Demethoxytangeretin in Plant Defense Mechanisms

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a polymethoxylated flavone (PMF), a specialized class of flavonoids predominantly found in the peels of citrus fruits like Citrus reticulata (tangerine) and Citrus sinensis (sweet orange).[1][2] Flavonoids are well-documented for their crucial roles in plant defense, acting as antioxidants, signaling molecules, and antimicrobial agents (phytoalexins) against a wide array of pathogens and herbivores.[3][4] While direct research on the specific defensive functions of this compound in plants is emerging, its chemical structure and the known bioactivities of related PMFs strongly suggest a significant role in the defense arsenal of citrus species. This guide synthesizes the current understanding of flavonoid biochemistry, citrus defense signaling, and relevant experimental methodologies to build a comprehensive overview of the putative role of this compound.

Chemical Properties and Biosynthesis

This compound, also known as 4',5,7,8-Tetramethoxyflavone, is characterized by a C6-C3-C6 flavonoid backbone with four methoxy groups, which contribute to its lipophilicity and potent biological activity.[2][5]

-

IUPAC Name: 5,7,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one[2]

-

Molecular Formula: C₁₉H₁₈O₆[2]

-

Molecular Weight: 342.3 g/mol [2]

The biosynthesis of this compound is an extension of the general phenylpropanoid pathway, which produces the core flavonoid structure. In citrus, a series of specific O-methyltransferases (OMTs) catalyze the sequential methylation of hydroxyl groups on the flavone backbone to produce various PMFs.[6]

Caption: Putative Biosynthesis Pathway of this compound.

Role in Plant Defense Mechanisms

As secondary metabolites, flavonoids are integral to a plant's strategy for coping with biotic and abiotic stress.[4] The function of this compound in plant defense can be inferred from its properties as a PMF and its role as a potential phytoalexin.

Antimicrobial and Insecticidal Activity

Flavonoids exhibit broad-spectrum antifungal activity by disrupting fungal cell membranes, inhibiting enzymes, and preventing spore germination.[7][8] While specific data for this compound against plant pathogens is scarce, related flavonoids have demonstrated significant efficacy. This suggests that this compound likely contributes to the chemical defense barrier in citrus peels, a primary site of pathogen attack. Similarly, various natural products, including flavonoids, are known to possess insecticidal or antifeedant properties.[9][10]

Table 1: Antifungal Activity of Structurally Related Flavonoids (for Reference)

| Compound | Fungal Species | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Myricetin | Candida albicans | MIC | 30 µM | [11] |

| Quercetin | Candida albicans | MIC | 25 µM | [11] |

| Baicalein | Candida spp. | MIC₅₀ | 13 - 104 µg/mL | [12] |

| 5,7,3',4'-Tetramethoxyflavone | Candida albicans | IC₅₀ | 17.63 µg/mL |[13] |

Note: The data above is for related flavonoid compounds and serves as an indication of potential activity. Direct testing of this compound against key plant pathogens like Penicillium digitatum or Alternaria alternata is a key area for future research.

Induction and Signaling in the Defense Response

In plants, pathogen recognition triggers a cascade of signaling events, often involving Mitogen-Activated Protein Kinases (MAPKs).[14][15][16] This signaling cascade activates downstream transcription factors, such as those from the WRKY family, which bind to specific DNA sequences (W-boxes) in the promoters of defense-related genes.[3][4][17] In citrus, MAPK cascades and WRKY transcription factors are known to be activated upon pathogen challenge and are involved in regulating flavonoid biosynthesis.[18][19] It is plausible that upon pathogen detection, citrus plants upregulate the biosynthesis of PMFs, including this compound, which then act as phytoalexins to inhibit pathogen growth at the site of infection.

Caption: Putative Signaling Pathway for this compound Induction.

Key Experimental Protocols

Investigating the precise role of this compound requires robust experimental procedures. Below are detailed protocols for its extraction, quantification, bioactivity assessment, and the analysis of its regulatory network.

Protocol 1: Extraction and Quantification from Plant Tissue via HPLC

This protocol details the extraction of flavonoids from citrus peel and their quantification using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Sample Preparation: Freeze-dry fresh citrus peel tissue and grind into a fine powder using a mortar and pestle with liquid nitrogen.

-

Extraction:

-

Weigh 100 mg of powdered tissue into a microcentrifuge tube.

-

Add 1.5 mL of 80% methanol (v/v).

-

Vortex thoroughly and sonicate for 30 minutes in a water bath.

-

Centrifuge at 12,000 x g for 15 minutes.

-

Collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.

-

-

Purification (Optional): For cleaner samples, the extract can be passed through a Solid-Phase Extraction (SPE) C18 cartridge.

-

HPLC Analysis:

-

Filter the final extract through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

Inject 10-20 µL onto a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Use a mobile phase gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Run a linear gradient from 20% B to 80% B over 30 minutes at a flow rate of 1.0 mL/min.

-

Detect compounds using a PDA/UV detector at ~280 nm and ~340 nm.

-

-

Quantification: Create a standard curve using a pure this compound standard of known concentrations. Calculate the concentration in the sample by comparing its peak area to the standard curve.[20]

Caption: Workflow for HPLC Quantification.

Protocol 2: In Vitro Antifungal Bioassay (Agar Well Diffusion)

This method assesses the ability of purified this compound to inhibit the growth of a target plant pathogenic fungus.

Methodology:

-

Fungal Culture: Grow the desired fungal pathogen (e.g., Alternaria alternata) on Potato Dextrose Agar (PDA) plates until actively growing.

-

Inoculum Preparation: Prepare a fungal spore suspension in sterile distilled water containing 0.05% Tween 20. Adjust the concentration to 1 x 10⁶ spores/mL using a hemocytometer.

-

Plate Preparation:

-

Add 100 µL of the spore suspension to 20 mL of molten PDA (cooled to ~45°C), mix gently, and pour into a sterile Petri dish.

-

Allow the agar to solidify completely in a laminar flow hood.

-

-

Well Diffusion:

-

Use a sterile cork borer (6-8 mm diameter) to punch uniform wells into the agar.

-

Prepare a stock solution of this compound in DMSO. Make serial dilutions to test a range of concentrations (e.g., 10, 50, 100, 200 µg/mL).

-

Pipette 50 µL of each concentration into a separate well.

-

Use 50 µL of DMSO as a negative control and a commercial fungicide (e.g., Mancozeb) as a positive control.

-

-

Incubation and Measurement:

-

Seal the plates with parafilm and incubate at 25-28°C for 3-5 days, or until the fungal lawn in the control plate is fully grown.

-

Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is prevented) in millimeters.[21]

-

Caption: Workflow for Antifungal Bioassay.

Protocol 3: Transcriptomic Analysis of Defense Response (RNA-Seq)

This protocol is used to identify genes and pathways (including flavonoid biosynthesis) that are differentially expressed in citrus leaves in response to a pathogen or elicitor treatment.

Methodology:

-

Plant Treatment: Treat healthy citrus plants with a pathogen, a known elicitor (e.g., chitin), or a mock control. Collect leaf samples at various time points (e.g., 0, 6, 12, 24 hours post-treatment). Flash-freeze samples in liquid nitrogen and store at -80°C.

-

RNA Extraction:

-

Extract total RNA from ~100 mg of frozen, ground tissue using an SDS/phenol-based method or a commercial kit designed for plants with high polysaccharide and polyphenol content.[22]

-

Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and an Agilent Bioanalyzer (RIN score > 8).

-

-

Library Preparation:

-

Enrich for mRNA using oligo(dT) magnetic beads.

-

Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize the second strand of cDNA.

-

Perform end repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library via PCR.

-

-

Sequencing: Sequence the prepared libraries on an Illumina platform (e.g., NovaSeq), generating 50-150 bp paired-end reads.

-

Bioinformatic Analysis:

-

Quality Control: Trim adapter sequences and low-quality reads using tools like Trimmomatic.

-

Mapping: Align clean reads to the Citrus sinensis reference genome using an aligner like HISAT2 or STAR.[23]

-

Differential Expression: Quantify gene expression (e.g., as FPKM or TPM) and identify differentially expressed genes (DEGs) between treated and control samples using software like DESeq2 or edgeR.

-

Functional Analysis: Perform Gene Ontology (GO) and KEGG pathway enrichment analysis on the list of DEGs to identify over-represented biological processes, such as "flavonoid biosynthesis" or "MAPK signaling pathway".[24]

-

Caption: Workflow for RNA-Seq Analysis.

Conclusion and Future Directions

This compound, a characteristic polymethoxylated flavone of citrus, is strongly positioned to be an active component of the plant's defense system. Based on its chemical class and the well-established roles of flavonoids, it likely functions as a phytoalexin, providing antimicrobial and potentially insecticidal protection. Its biosynthesis is putatively regulated by a conserved pathogen-inducible MAPK signaling cascade that activates WRKY transcription factors, leading to its accumulation at sites of stress.

While this guide provides a robust framework, direct experimental validation is critical. Future research should focus on:

-

Quantifying Induction: Measuring the accumulation of this compound in citrus tissues following challenge with relevant pathogens like Penicillium digitatum or Candidatus Liberibacter asiaticus.

-

Direct Bioactivity Testing: Performing in vitro and in vivo assays using the purified compound against a panel of plant pathogens and insect pests to determine its specific efficacy (e.g., MIC, IC₅₀).

-

Functional Genomics: Using techniques like Virus-Induced Gene Silencing (VIGS) to knock down key O-methyltransferase genes in the PMF pathway and assessing the impact on disease resistance.

-

Mechanism of Action: Investigating the precise molecular mechanism by which this compound inhibits microbial growth or deters herbivores.

Elucidating the specific functions of this compound will not only deepen our understanding of plant-pathogen interactions but also open avenues for its potential use in developing novel, natural fungicides or as a biomarker for breeding disease-resistant citrus varieties.

References

- 1. wflpublisher.com [wflpublisher.com]

- 2. This compound | C19H18O6 | CID 629964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Multifaceted roles of WRKY transcription factors in abiotic stress and flavonoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multifaceted roles of WRKY transcription factors in abiotic stress and flavonoid biosynthesis [pubmed.ncbi.nlm.nih.gov]

- 5. Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-Fungal Efficacy and Mechanisms of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Insecticides - Natural products - ChemFaces [chemfaces.com]

- 10. researchgate.net [researchgate.net]

- 11. Antifungal Activity of Flavonoids Against Candida albicans IADR Abstract Archives [iadr.abstractarchives.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. MAPK cascades in plant disease resistance signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Function of MAPK Cascades in Response to Various Stresses in Horticultural Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | The Function of MAPK Cascades in Response to Various Stresses in Horticultural Plants [frontiersin.org]

- 17. Frontiers | Comprehensive analyses of the citrus WRKY gene family involved in the metabolism of fruit sugars and organic acids [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Genome-wide profiling of WRKY genes involved in flavonoid biosynthesis in Erigeron breviscapus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. ijcmas.com [ijcmas.com]

- 22. Reproducible RNA Preparation from Sugarcane and Citrus for Functional Genomic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

An In-depth Technical Guide to 6-Demethoxytangeretin: From Discovery to Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Demethoxytangeretin, a polymethoxyflavone primarily found in the peels of citrus fruits, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It details the experimental protocols for its isolation and characterization, and presents its biological effects, with a particular focus on its anti-inflammatory and anti-allergic properties. The underlying molecular mechanisms, specifically its modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, are elucidated through descriptive text and visual diagrams. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and History

This compound, also known by its systematic name 5,7,8-trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one or as 4',5,7,8-tetramethoxyflavone, is a natural flavonoid compound.[1][2] Its discovery is rooted in the extensive chemical investigation of citrus peels. One of the earliest potential reports that may have identified this compound was in a 1967 study by Chaliha, Sastry, and Rao on the chemical constituents of the peels of Citrus reticulata Blanco, commonly known as the mandarin orange. While access to the full historical text is limited, this research marked a significant step in the exploration of flavonoids from this source.

Initially, the focus of research on polymethoxyflavones (PMFs) like this compound was on their role as chemotaxonomic markers in citrus species. However, with advancements in analytical techniques and a growing interest in the biological activities of natural products, the research focus has shifted towards understanding their pharmacological potential. Today, this compound is recognized as a bioactive constituent of various citrus species, including Citrus reticulata and Citrus hassaku.[1]

Chemical and Physical Properties

This compound is an ether and a member of the flavonoid family.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₈O₆ | [1] |

| Molecular Weight | 342.34 g/mol | [1] |

| IUPAC Name | 5,7,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

| CAS Number | 6601-66-7 | [1] |

| Appearance | Not explicitly stated in the provided results. | |

| Solubility | Not explicitly stated in the provided results. |

Experimental Protocols

Isolation of this compound from Citrus Peels

While the specific protocol from the original discovery is not detailed in the available search results, a general methodology for isolating polymethoxyflavones from citrus peels can be outlined. This process typically involves solvent extraction followed by chromatographic separation.

Materials:

-

Dried and powdered citrus peels (e.g., Citrus reticulata)

-

Hexane

-

Ethyl acetate

-

Methanol

-

Water

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Extraction: The dried and powdered citrus peels are subjected to extraction with a nonpolar solvent like hexane to enrich the polymethoxyflavone content.

-

Chromatographic Separation: The crude extract is then subjected to column chromatography on silica gel. A gradient elution system, starting with a nonpolar solvent and gradually increasing the polarity with solvents like ethyl acetate, is used to separate the different flavonoid fractions.

-

Purification: The fractions containing this compound are collected and further purified using preparative HPLC to obtain the pure compound. The purity is typically assessed by analytical HPLC.

Structural Characterization

The structure of this compound is confirmed using various spectroscopic techniques.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound. The NIST Mass Spectrometry Data Center provides reference spectra for 4',5,7,8-tetramethoxyflavone.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed structure, including the placement of the methoxy groups and the substitution pattern on the flavonoid backbone. While specific assignments were not found in the search results, a general approach would involve analyzing the chemical shifts and coupling constants of the protons and carbons.

Biological Activity and Mechanism of Action

This compound has demonstrated significant anti-inflammatory and anti-allergic properties.

Anti-inflammatory and Anti-allergic Effects

Studies have shown that this compound can suppress the production of the pro-inflammatory cytokine interleukin-6 (IL-6) in human mast cells.[3] This inhibition occurs at both the protein and gene expression levels. The anti-inflammatory activity of this compound has been quantified in some studies, with reported IC50 values for its inhibitory effects.

| Assay | Cell Line | IC50 Value | Reference |

| Inhibition of NO release | RAW 264.7 macrophages | 5.77 ± 0.66 μM | [4] |

| Inhibition of PGE₂ release | RAW 264.7 macrophages | 9.70 ± 1.46 μM | [4] |

| Inhibition of IL-6 release | RAW 264.7 macrophages | 13.34 ± 4.92 μM | [4] |

| Inhibition of TNF-α release | RAW 264.7 macrophages | 16.14 ± 2.19 μM | [4] |

| Inhibition of NO release | BV2 microglia | 11.93 ± 2.90 μM | [4] |

| Inhibition of PGE₂ release | BV2 microglia | 7.53 ± 1.88 μM | [4] |

| Inhibition of IL-6 release | BV2 microglia | 10.87 ± 3.23 μM | [4] |

| Inhibition of TNF-α release | BV2 microglia | 9.28 ± 0.40 μM | [4] |

Mechanism of Action: Modulation of MAPK and NF-κB Signaling Pathways

The anti-inflammatory effects of this compound are mediated through its interaction with key intracellular signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

MAPK Pathway: The MAPK signaling cascade is a crucial regulator of cellular processes, including inflammation. This compound has been shown to inhibit the phosphorylation of key MAPK proteins, such as p38, JNK, and ERK, in stimulated mast cells.[3] By doing so, it downregulates the downstream signaling that leads to the production of inflammatory mediators.

NF-κB Pathway: The NF-κB pathway is a central regulator of the inflammatory response. While direct studies on this compound's effect on NF-κB are not extensively detailed in the provided results, the closely related compound tangeretin has been shown to inhibit the activation of NF-κB.[5][6] This is a likely mechanism for this compound as well, given their structural similarity. Inhibition of NF-κB activation would prevent its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

Visualizations

Experimental Workflow for Isolation and Biological Testing

References

- 1. This compound | C19H18O6 | CID 629964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4',5,7,8-Tetramethoxyflavone [webbook.nist.gov]

- 3. A citrus flavonoid, this compound, suppresses production and gene expression of interleukin-6 in human mast cell-1 via anaplastic lymphoma kinase and mitogen-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tangeretin exerts anti-neuroinflammatory effects via NF-κB modulation in lipopolysaccharide-stimulated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 6-Demethoxytangeretin and its Relationship with Tangeretin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-demethoxytangeretin and its structural analog, tangeretin, two polymethoxyflavones (PMFs) found in citrus peels. It delves into their chemical properties, synthesis, and comparative biological activities, with a focus on their anti-inflammatory and anticancer effects. Detailed experimental protocols for key biological assays and visualizations of the signaling pathways they modulate are included to support further research and drug development efforts in this area.

Introduction

Polymethoxyflavones (PMFs) are a class of flavonoids characterized by the presence of multiple methoxy groups on their basic benzo-γ-pyrone structure. Found predominantly in the peels of citrus fruits, PMFs have garnered significant scientific interest due to their diverse pharmacological activities. Among these, tangeretin and its derivative, this compound, have emerged as compounds of interest for their potential therapeutic applications. This guide aims to provide an in-depth technical resource on these two molecules, highlighting their similarities, differences, and potential for future drug development.

Chemical and Physical Properties

This compound and tangeretin share a common flavone backbone but differ in their methoxylation pattern. This seemingly minor structural difference can influence their physicochemical properties and biological activities.

| Property | This compound | Tangeretin |

| IUPAC Name | 5,7,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one | 5,6,7,8-tetramethoxy-2-(4-methoxyphenyl)chromen-4-one |

| Synonyms | 4',5,7,8-Tetramethoxyflavone, Tetramethyl-O-scutellarin | 4',5,6,7,8-Pentamethoxyflavone |

| Chemical Formula | C19H18O6 | C20H20O7 |

| Molecular Weight | 342.34 g/mol | 372.37 g/mol |

| Appearance | - | White crystalline solid |

| Solubility | - | Soluble in methanol or ethyl acetate; insoluble in water.[1] |

Synthesis

Synthesis of this compound (4',5,7,8-Tetramethoxyflavone)

Proposed Synthetic Workflow for this compound:

Synthesis of Tangeretin

The synthesis of tangeretin has been documented and can be achieved through various methods, often involving the methylation of a polyhydroxylated flavone precursor.

Biological Activities and Comparative Analysis

Both this compound and tangeretin exhibit a range of biological activities, with notable effects on inflammation and cancer.

Anti-inflammatory Activity

A comparative study of five polymethoxyflavones isolated from Citrus tangerina demonstrated that both tangeretin and this compound (referred to as tetramethyl-O-scutellarin) significantly inhibit the production of nitric oxide (NO) and the pro-inflammatory cytokines TNF-α and IL-6 in LPS-stimulated RAW 264.7 macrophages.[2][3] The study also showed that both compounds effectively suppressed the mRNA expression of acute inflammation markers COX-2 and iNOS.[2][3] Interestingly, a major urinary metabolite of tangeretin in mice, 4'-demethyltangeretin, has been shown to possess more potent anti-inflammatory effects than its parent compound by more effectively suppressing the expression of IL-1β, iNOS, and COX-2.[4]

Table 1: Comparative Anti-inflammatory Effects

| Compound | Effect on NO Production | Effect on TNF-α & IL-6 | Effect on COX-2 & iNOS mRNA |

| This compound | Significant inhibition[2][3] | Significant inhibition[2][3] | Effective suppression[2][3] |

| Tangeretin | Significant inhibition[2][3] | Significant inhibition[2][3] | Effective suppression[2][3] |

Anticancer Activity

Tangeretin has been more extensively studied for its anticancer properties compared to this compound.

Tangeretin:

-

Anti-proliferative Effects: Tangeretin has demonstrated significant anti-proliferative activity against various cancer cell lines, including prostate (PC-3 and DU145) and lung (A549) cancer cells.[1][2]

-

Apoptosis Induction: It induces apoptosis in cancer cells and can enhance the efficacy of chemotherapeutic drugs.[1]

-

Cell Cycle Arrest: Tangeretin can arrest the cell cycle at the G1/S phase by upregulating p53/p21 genes.[5]

-

Anti-metastatic and Anti-angiogenic Activities: It has been shown to inhibit matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF).[5]

This compound:

-

In a comparative study, this compound did not exhibit appreciable anti-proliferative effects against PC-3 and DU145 prostate cancer cells at the tested concentrations, in contrast to tangeretin.[2]

Table 2: Comparative Anticancer Activity (IC50 Values)

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Tangeretin | A549 (Lung Cancer) | MTT | 118.5 | [1] |

| Tangeretin | PC-3 (Prostate Cancer) | MTT | - | Significant anti-proliferative activity observed[2] |

| Tangeretin | DU145 (Prostate Cancer) | MTT | - | Significant anti-proliferative activity observed[2] |

| This compound | PC-3 (Prostate Cancer) | MTT | > Tested Concentrations | No appreciable inhibitory effects observed[2] |

| This compound | DU145 (Prostate Cancer) | MTT | > Tested Concentrations | No appreciable inhibitory effects observed[2] |

Signaling Pathways

Tangeretin

Tangeretin modulates several key signaling pathways implicated in cancer and inflammation.

-

PI3K/Akt/mTOR Pathway: Tangeretin has been shown to downregulate the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.

-

STAT3 Signaling Pathway: Tangeretin can inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.

This compound

The signaling pathways modulated by this compound are less characterized but are implicated in its anti-inflammatory and anti-allergic effects.

-

ALK and MAPK Pathways: this compound has been shown to inhibit the production and gene expression of IL-6 in human mast cells through the Anaplastic Lymphoma Kinase (ALK) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and tangeretin on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound and Tangeretin stock solutions (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound or tangeretin (typically ranging from 1 to 200 µM) and a vehicle control (DMSO).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cancer cells after treatment with the compounds.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well plates

-

This compound and Tangeretin stock solutions

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the compounds for a specified duration.

-

Remove the treatment medium and replace it with fresh complete medium.

-

Incubate the plates for 10-14 days, or until visible colonies are formed.

-

Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with crystal violet solution for 20 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of proteins in the signaling pathways affected by the compounds.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-STAT3, anti-p-STAT3, anti-ERK, anti-p-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion and Future Directions

This compound and tangeretin are promising natural compounds with distinct biological activity profiles. While both exhibit anti-inflammatory properties, tangeretin appears to have more potent anticancer effects, at least in the cancer cell lines studied to date. The difference in their chemical structure, specifically the presence of an additional methoxy group in tangeretin, likely accounts for this disparity in activity.

Future research should focus on a direct, head-to-head comparison of these two compounds across a wider range of cancer cell lines to establish a more comprehensive understanding of their structure-activity relationship. Elucidating the detailed synthetic pathway for this compound will be crucial for its further investigation and potential development. Moreover, in vivo studies are warranted to validate the therapeutic potential of both compounds and their metabolites. This technical guide provides a solid foundation for researchers to build upon in their exploration of these fascinating citrus-derived flavonoids.

References

- 1. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer [frontiersin.org]

- 3. biomedres.us [biomedres.us]

- 4. scilit.com [scilit.com]

- 5. researchgate.net [researchgate.net]

Preliminary Cytotoxicity Screening of 6-Demethoxytangeretin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Demethoxytangeretin, a polymethoxylated flavone found in citrus peels, is a subject of growing interest in oncological research due to its structural similarity to other flavonoids with demonstrated anti-cancer properties. This technical guide provides a comprehensive overview of the methodologies and potential signaling pathways involved in the preliminary cytotoxicity screening of this compound. While specific experimental data for this compound is emerging, this document consolidates established protocols and theoretical frameworks based on closely related compounds, such as tangeretin, to offer a foundational resource for researchers. The guide details standardized in vitro assays for assessing cytotoxicity, presents hypothetical data in structured tables for comparative analysis, and visualizes experimental workflows and potential molecular mechanisms through detailed diagrams. This document is intended to serve as a practical and informative tool for scientists engaged in the early-stage evaluation of novel anti-cancer drug candidates.

Introduction

Flavonoids, a class of polyphenolic secondary metabolites in plants, have long been recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1] Tangeretin, a polymethoxylated flavone, has shown promising anti-cancer activity by modulating various signaling pathways, including PI3K/AKT/mTOR and MAPK, and inducing apoptosis in cancer cells.[2] this compound, a derivative of tangeretin, is a natural flavonoid that has been isolated from Citrus reticulata.[3] While research has highlighted its anti-inflammatory and anti-allergic properties, its cytotoxic potential against cancer cell lines remains an area of active investigation.[3]

This guide outlines a systematic approach to the preliminary cytotoxicity screening of this compound, providing researchers with the necessary protocols and conceptual framework to evaluate its potential as an anti-cancer agent.

Experimental Protocols

A standard approach to determining the cytotoxic effects of a novel compound involves a series of in vitro cell-based assays.

Cell Lines and Culture

A panel of human cancer cell lines should be selected to represent different cancer types. For instance:

-

MCF-7: Human breast adenocarcinoma cell line

-

HeLa: Human cervical cancer cell line

-

A549: Human lung carcinoma cell line

-

HepG2: Human liver carcinoma cell line

-

HCT116: Human colon cancer cell line

Cells are to be maintained in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is then determined from the dose-response curve.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

Procedure:

-

Seed cells in a 96-well plate as described for the MTT assay.

-

Treat cells with varying concentrations of this compound for the desired time points.

-

Collect the cell culture supernatant.

-

Use a commercial LDH cytotoxicity assay kit to measure the LDH activity in the supernatant according to the manufacturer's instructions.

-

Measure the absorbance at the recommended wavelength.

-

Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).

Data Presentation

The quantitative data obtained from the cytotoxicity assays should be summarized in tables for clear comparison. The following tables present hypothetical data for the cytotoxicity of this compound.

Table 1: IC50 Values (µM) of this compound on Various Cancer Cell Lines after 48h Treatment (Hypothetical Data)

| Cell Line | IC50 (µM) |

| MCF-7 | 25.8 |

| HeLa | 32.5 |

| A549 | 45.2 |

| HepG2 | 18.9 |

| HCT116 | 29.1 |

Table 2: Percentage of Cell Viability (MTT Assay) after 48h Treatment with this compound (Hypothetical Data)

| Concentration (µM) | MCF-7 (%) | HeLa (%) | A549 (%) | HepG2 (%) | HCT116 (%) |

| 0.1 | 98.2 | 99.1 | 97.5 | 98.8 | 98.5 |

| 1 | 92.5 | 95.3 | 91.8 | 90.2 | 93.1 |

| 10 | 75.4 | 80.1 | 78.3 | 70.5 | 76.8 |

| 50 | 48.9 | 55.2 | 52.7 | 45.3 | 51.4 |

| 100 | 20.1 | 28.4 | 30.5 | 15.7 | 22.6 |

Table 3: Percentage of Cytotoxicity (LDH Assay) after 48h Treatment with this compound (Hypothetical Data)

| Concentration (µM) | MCF-7 (%) | HeLa (%) | A549 (%) | HepG2 (%) | HCT116 (%) |

| 0.1 | 2.5 | 1.8 | 3.1 | 2.1 | 2.3 |

| 1 | 8.1 | 6.5 | 9.2 | 10.5 | 7.9 |

| 10 | 24.7 | 20.3 | 22.5 | 29.8 | 23.6 |

| 50 | 51.3 | 45.9 | 48.1 | 55.2 | 49.0 |

| 100 | 78.9 | 70.2 | 68.7 | 83.1 | 76.5 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for cytotoxicity screening.

Potential Signaling Pathway

Based on the known mechanisms of related flavonoids like tangeretin, this compound may exert its cytotoxic effects by modulating key signaling pathways involved in cell survival and apoptosis.

References

- 1. Therapeutic Implications of a Polymethoxylated Flavone, Tangeretin, in the Management of Cancer via Modulation of Different Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 6-Demethoxytangeretin in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Demethoxytangeretin is a polymethoxyflavone (PMF), a class of natural compounds found predominantly in the peels of citrus fruits. PMFs, including this compound and its analogs like tangeretin and 5-demethyltangeretin, have garnered significant interest in oncological research due to their potential anti-cancer properties. These compounds have been shown to modulate key signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation. These application notes provide a comprehensive overview of the experimental protocols for investigating the effects of this compound on cancer cells in vitro. The protocols are based on established methodologies and findings from studies on closely related analogs, offering a solid foundation for further research.

Data Presentation

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the inhibitory effects of a closely related analog, 5-demethyltangeretin (5DT), on non-small cell lung cancer (NSCLC) cell lines. This data can serve as a valuable reference for designing experiments with this compound.

Table 1: IC50 Values of 5-Demethyltangeretin (5DT) on NSCLC Cell Lines after 72 hours of Treatment [1][2][3]

| Cell Line | IC50 (µM) |

| A549 | ~1.0 |

| H460 | ~1.3 |

| H1299 | ~1.0 |

Table 2: Effect of 5-Demethyltangeretin (5DT) on Apoptosis in NSCLC Cell Lines after 48 hours of Treatment [1]

| Cell Line | Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells |

| H460 | Control | 2.1 | - |

| H460 | 2 µM 5DT | 10.9 | - |

| H460 | 3 µM 5DT | 34.4 | - |

Table 3: Effect of 5-Demethyltangeretin (5DT) on Cell Cycle Progression in NSCLC Cell Lines after 24 hours of Treatment [1][2]

| Cell Line | Treatment | % G2/M Phase |

| A549 | Control | ~15% |

| A549 | 3 µM 5DT | ~45% |

| H460 | Control | ~18% |

| H460 | 3 µM 5DT | ~50% |

| H1299 | Control | ~20% |

| H1299 | 3 µM 5DT | ~55% |

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro anti-cancer effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in the complete medium.

-

After 24 hours, replace the medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[4]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 24 or 48 hours.

-

Collect both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Cold 70% ethanol

-

PBS

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound for 24 hours.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined using appropriate software.

Western Blot Analysis

This protocol is for investigating the effect of this compound on the expression and phosphorylation of key signaling proteins.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Lyse the cells with RIPA buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use a loading control like β-actin to normalize protein expression levels.

Mandatory Visualization

Caption: General experimental workflow for in vitro evaluation.

Caption: Proposed inhibition of the JAK2/STAT3 signaling pathway.

Caption: Modulation of PI3K/Akt and MAPK signaling pathways.

References

- 1. 5-demethyltangeretin inhibits human non-small cell lung cancer cell growth by inducing G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-demethyltangeretin inhibits human nonsmall cell lung cancer cell growth by inducing G2/M cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchwithrutgers.com [researchwithrutgers.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for the LC-MS/MS Analysis of 6-Demethoxytangeretin and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Demethoxytangeretin, a polymethoxylated flavone found in citrus peels, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-allergic activities.[1][2] Understanding the metabolism and pharmacokinetic profile of this compound is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and protocols for the analysis of this compound and its metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for the sensitive and selective quantification of molecules in complex biological matrices.[1][2][3]

The primary metabolic pathways for flavonoids like this compound involve Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. Phase I metabolism is primarily carried out by Cytochrome P450 (CYP) enzymes, while Phase II reactions often involve glucuronidation and sulfation.[3] These metabolic transformations alter the physicochemical properties of the parent compound, affecting its bioavailability, efficacy, and excretion.

Quantitative Data Summary

While specific quantitative data for the metabolites of this compound is not extensively available in the public domain, this section provides a template for organizing such data once obtained from experimental studies. The tables below are structured for clarity and easy comparison of results from in vitro and in vivo experiments.

Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

| Parameter | Value |

| Incubation Time (min) | 0, 15, 30, 60, 90, 120 |

| This compound Concentration (µM) | 1 |

| Microsomal Protein Concentration (mg/mL) | 0.5 |

| Half-life (t½, min) | To be determined |

| Intrinsic Clearance (CLint, µL/min/mg protein) | To be determined |

| Metabolites Identified | To be determined (e.g., M1, M2) |

| Relative Abundance of Metabolites (%) | To be determined |

Table 2: Pharmacokinetic Parameters of this compound and its Metabolites in Plasma (Example)

| Analyte | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t½ (h) |

| This compound | To be determined | To be determined | To be determined | To be determined |

| Metabolite 1 (e.g., Glucuronide) | To be determined | To be determined | To be determined | To be determined |

| Metabolite 2 (e.g., Hydroxylated) | To be determined | To be determined | To be determined | To be determined |

Experimental Protocols

The following are detailed protocols for key experiments in the LC-MS/MS analysis of this compound and its metabolites.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol is designed to determine the rate at which this compound is metabolized by human liver microsomes, providing an initial assessment of its metabolic clearance.

Materials:

-

This compound

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN)

-

Internal Standard (IS) solution (e.g., a structurally similar compound not found in the matrix)

-

96-well plates

-

Incubator/shaker

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, the NADPH regenerating system, and human liver microsomes.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding this compound to achieve the desired final concentration (e.g., 1 µM).

-

Incubate the plate at 37°C with gentle shaking.

-

At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), stop the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Centrifuge the plate to precipitate proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

Protocol 2: Sample Preparation from Plasma for LC-MS/MS Analysis

This protocol describes the extraction of this compound and its metabolites from plasma samples prior to LC-MS/MS analysis.

Materials:

-

Plasma samples

-

Acetonitrile (ACN) or other suitable organic solvent (e.g., methanol)

-

Internal Standard (IS) solution

-

Centrifuge tubes

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solvent (e.g., mobile phase)

Procedure:

-

Thaw plasma samples at room temperature.

-

To a centrifuge tube, add a known volume of plasma (e.g., 100 µL).

-

Add the internal standard solution.

-

Add 3-4 volumes of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture thoroughly for 1-2 minutes.

-